

Independent Verification of Windorphen's Binding to p300: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Windorphen

Cat. No.: B10823019

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Windorphen** and other small molecule inhibitors targeting the transcriptional coactivator p300. The information presented herein is intended to support researchers in the independent verification of these interactions through established experimental protocols.

Comparison of p300 Inhibitors

The following table summarizes the binding affinities of **Windorphen** and two alternative p300 inhibitors, A-485 and C646. It is important to note that the available data for **Windorphen** reflects its inhibitory concentration (IC₅₀) on the histone acetyltransferase (HAT) activity of p300, which may not directly correspond to its binding affinity (K_d). In contrast, direct binding affinity data is available for A-485.

| Compound | Target(s) | Binding Affinity (Kd) | Inhibitory Concentration (IC50/Ki) | Method |
|------------|------------------------------------|-----------------------|--|---------------------------------|
| Windorphen | p300/ β -catenin interaction | Not Reported | 4.2 μ M (for p300 HAT activity)[1] | Not Applicable |
| A-485 | p300/CBP HAT domain | 15 \pm 1 nM[2][3] | 9.8 nM (for p300) [4] | Surface Plasmon Resonance (SPR) |
| C646 | p300 HAT | Not Reported | 0.4 μ M (Ki)[5][6] | Not Applicable |

Experimental Protocols for Binding Verification

To independently verify the binding of **Windorphen** to p300, researchers can employ various biophysical techniques. Surface Plasmon Resonance (SPR) is a powerful method for real-time, label-free analysis of biomolecular interactions.

Detailed Protocol for Surface Plasmon Resonance (SPR)

This protocol outlines the steps for assessing the binding of a small molecule inhibitor, such as **Windorphen**, to the p300 protein.

1. Materials and Reagents:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified recombinant p300 protein (ligand)
- **Windorphen** (analyte)
- Running buffer (e.g., HBS-EP+)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

- Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

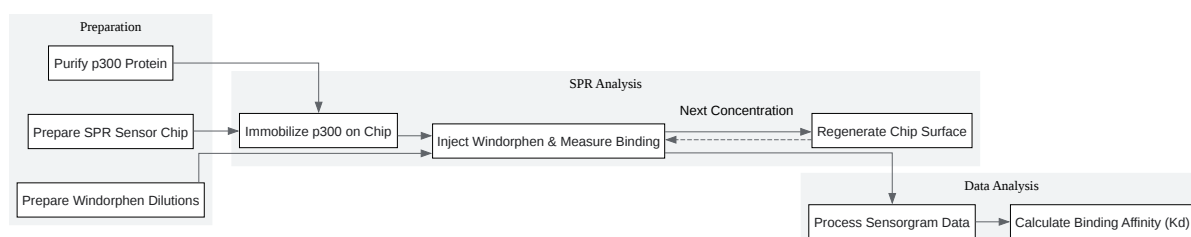
2. Experimental Procedure:

- Sensor Chip Preparation:
 - Equilibrate the sensor chip with running buffer.
 - Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of NHS and EDC.
- Ligand Immobilization:
 - Inject the purified p300 protein diluted in immobilization buffer over the activated surface. The protein will be covalently coupled to the sensor surface.
 - Deactivate any remaining active esters by injecting ethanolamine.
 - A reference flow cell should be prepared in parallel, going through the activation and deactivation steps without protein immobilization, to serve as a control for non-specific binding and bulk refractive index changes.
- Analyte Binding Analysis:
 - Prepare a series of dilutions of **Windorphen** in running buffer.
 - Inject the different concentrations of **Windorphen** over both the p300-immobilized and reference flow cells.
 - Monitor the binding response in real-time. The response is proportional to the mass of analyte binding to the immobilized ligand.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

- Fit the equilibrium binding responses against the analyte concentrations to a steady-state affinity model to determine the dissociation constant (K_d).
- Alternatively, analyze the association and dissociation phases of the sensorgrams using a kinetic model to determine the association rate constant (k_a) and dissociation rate constant (k_d), from which the K_d (k_d/k_a) can be calculated.
- Regeneration:
 - After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

Visualizing the Experimental Workflow and Signaling Pathway

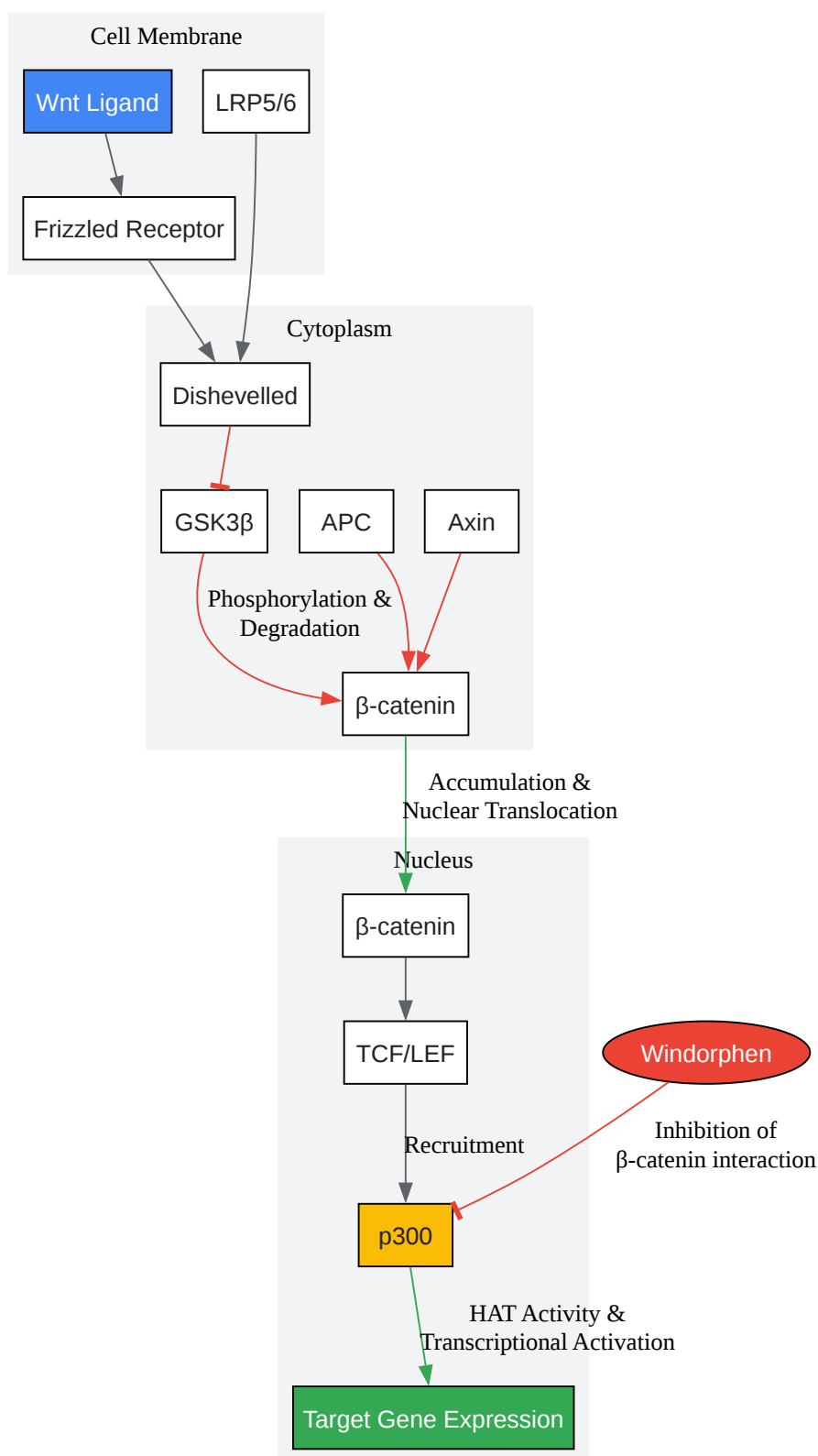
To further clarify the experimental process and the biological context of **Windorphen's** action, the following diagrams have been generated using Graphviz.



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Experimental workflow for SPR analysis.

The following diagram illustrates the role of p300 in the Wnt/ β -catenin signaling pathway, which is the target of **Windorphen**. **Windorphen** selectively inhibits the interaction between p300 and β -catenin.^[1]



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p300 in the Wnt/β-catenin pathway.

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